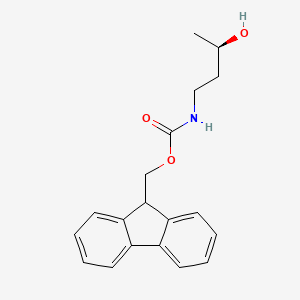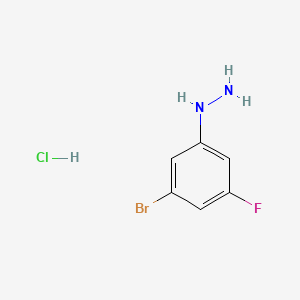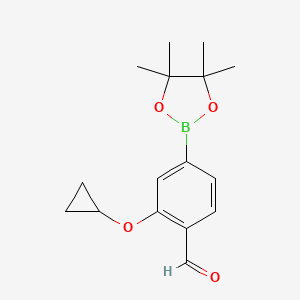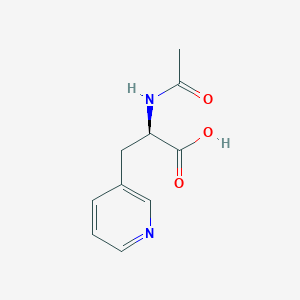
(R)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group attached to a carbamate moiety, which is further linked to a 3-hydroxybutyl chain. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate typically involves the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of 9H-fluorene with a suitable carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Attachment of the 3-Hydroxybutyl Chain: The fluorenylmethyl carbamate is then reacted with ®-3-hydroxybutyl bromide in the presence of a base like potassium carbonate. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group, if formed, can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, disrupting its structure and function. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride: Similar structure but with an aminopropyl group instead of a hydroxybutyl chain.
9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate: Contains a pyridinylmethyl group instead of a hydroxybutyl chain.
Uniqueness
®-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate is unique due to its specific ®-configuration and the presence of a hydroxybutyl chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(3R)-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m1/s1 |
Clave InChI |
MHRZCRSLZGBEAG-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
SMILES canónico |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)


![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)


![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)

![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)

